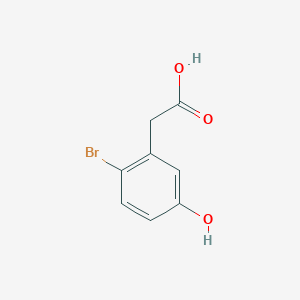

2-(2-Bromo-5-hydroxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

2-(2-bromo-5-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H7BrO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

WCBUBZGDTNZFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Bromo-5-hydroxyphenyl)acetic Acid Synthesis Pathway: An In-Depth Technical Guide

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS No. 38692-78-3) is a highly specialized aromatic building block utilized extensively in medicinal chemistry. It serves as a critical precursor for the synthesis of 4-substituted-2,3-dihydrobenzofurans, which are core pharmacophores in the development of melatonin receptor agonists and sodium-hydrogen exchange inhibitors[1]. Synthesizing this specific regiochemical isomer presents unique selectivity challenges. This whitepaper details the two primary synthetic pathways: an established biocatalytic whole-cell hydroxylation route and a classical electrophilic aromatic substitution approach.

Mechanistic Overview & Retrosynthetic Analysis

The synthesis of 2-(2-bromo-5-hydroxyphenyl)acetic acid requires the precise functionalization of a phenylacetic acid core. Achieving this regioselectivity dictates the choice of starting materials and catalytic methods:

-

Biocatalytic Approach: Relies on the late-stage C–H oxidation of 2-bromophenylacetic acid. Fungal monooxygenases bypass the need for pre-functionalized directing groups by directly inserting an oxygen atom into the unactivated aromatic ring under mild, aqueous conditions[2].

-

Chemical Approach: Relies on the electrophilic bromination of 3-hydroxyphenylacetic acid. The causality behind this route is rooted in electron density: the strongly activating hydroxyl (-OH) group directs the incoming bromonium ion to its ortho and para positions, allowing steric hindrance to dictate the major isomeric product[3].

The Biocatalytic Pathway: Microbial Hydroxylation

The most thoroughly documented route in the literature utilizes Aspergillus species to metabolize 2-bromophenylacetic acid[2]. The wild-type fungal P450 monooxygenase exhibits dual regioselectivity, oxidizing the aromatic ring at both the C5 and C6 positions. While this lack of absolute regiocontrol produces a ~1:1 mixture of isomers, the mild conditions and high overall conversion make it a robust pathway for generating the target compound[4].

Figure 1: Microbial hydroxylation pathway of 2-bromophenylacetic acid.

Experimental Protocol: Biotransformation and Isolation

The following methodology details the biocatalytic synthesis and isolation of 2-(2-bromo-5-hydroxyphenyl)acetic acid.

Validation & Quality Control: This protocol operates as a self-validating system through In Situ Product Removal (ISPR). Because phenolic products are inherently toxic to microbial cells, the continuous removal of the product using XAD-16 resin prevents feedback inhibition and cellular toxicity, driving the bioconversion to completion[2].

Step-by-Step Methodology:

-

Bioconversion Initiation: Inoculate the Aspergillus culture in a standard fermentation medium. Introduce 5.8 g of 2-bromophenylacetic acid substrate into the bioreactor.

-

In-Process Monitoring: Monitor product formation via HPLC (C-18 Vydac column, 2.6 × 25 cm; mobile phase: 0.1% TFA in water/acetonitrile gradient). The target 5-hydroxy isomer elutes at approximately 5.82 minutes[2].

-

Cellular Clearance: Upon optimal conversion, remove the cellular biomass via centrifugation or filtration to yield a cell-free filtrate.

-

In Situ Product Removal (ISPR): Add 200 g of Amberlite XAD-16 polymeric resin to the filtrate. Stir continuously to allow the hydrophobic phenolic products to adsorb onto the resin matrix, effectively extracting 80% of the absorbed compounds[2].

-

Elution: Isolate the resin via filtration. Elute the absorbed metabolites by stirring the resin with 400 mL of an acetonitrile/water mixture (70:30 v/v) containing 4 mL of Trifluoroacetic acid (TFA) for 1 hour at room temperature[2].

-

Purification: Concentrate the eluate and purify via preparative column chromatography (YMC C-18 column) using a gradient of 20–80% Methanol/Water with 0.1% TFA.

-

Yield & Confirmation: This process yields approximately 1.38 g (22% yield) of 2-bromo-5-hydroxyphenylacetic acid. Confirm structural identity via

H NMR (400 MHz, CD

Alternative Chemical Synthesis: Electrophilic Aromatic Bromination

For facilities lacking fermentation infrastructure, a purely chemical route starting from 3-hydroxyphenylacetic acid is highly viable.

Mechanistic Causality: The hydroxyl (-OH) group at the C3 position is a powerful electron-donating group via resonance, strongly activating the ring toward electrophilic aromatic substitution. It directs the incoming bromine electrophile to its ortho (C2, C4) and para (C6) positions.

-

C2 Substitution: Highly sterically hindered due to its position between the -OH and -CH

COOH groups. -

C6 Substitution (Para to -OH): This position is sterically accessible and electronically favored. Bromination here yields 6-bromo-3-hydroxyphenylacetic acid, which is structurally identical to the target 2-bromo-5-hydroxyphenylacetic acid.

To suppress over-bromination (polybromination), the reaction must be carefully controlled using buffered elemental bromine (pH 5–6) or N-Bromosuccinimide (NBS) in a polar aprotic solvent[3].

Figure 2: Electrophilic aromatic bromination of 3-hydroxyphenylacetic acid.

Quantitative Data & Yield Comparison

The table below summarizes the operational and quantitative differences between the two synthetic pathways, allowing researchers to select the optimal route based on their laboratory capabilities.

| Parameter | Biocatalytic Pathway (Microbial) | Chemical Pathway (Electrophilic Bromination) |

| Starting Material | 2-Bromophenylacetic acid | 3-Hydroxyphenylacetic acid |

| Primary Reagent/Catalyst | Aspergillus sp. (Whole-cell) | Br |

| Target Yield | ~22% (Isolated) | Moderate to High (Requires careful stoichiometric control) |

| Major Byproducts | 2-Bromo-6-hydroxyphenylacetic acid (~21%) | 4-Bromo-3-hydroxyphenylacetic acid |

| Regioselectivity | Mixed (C5 and C6 hydroxylation) | Para-directed preference due to sterics |

| Environmental Impact | Low (Aqueous, room temperature, green chemistry) | Moderate (Halogenated waste, requires solvent extraction) |

| Scalability | High (Fermentation-dependent) | High (Standard chemical reactor-dependent) |

Conclusion

The synthesis of 2-(2-bromo-5-hydroxyphenyl)acetic acid can be successfully executed via two distinct mechanistic philosophies. The biocatalytic microbial hydroxylation offers a highly specialized, green-chemistry approach that directly functionalizes unactivated C–H bonds, provided the laboratory is equipped for fermentation and in situ resin extraction. Conversely, the electrophilic bromination of 3-hydroxyphenylacetic acid leverages classical steric and electronic directing effects to provide a rapid, scalable alternative for traditional synthetic organic laboratories.

References

-

Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology and Biotechnology, 35(8), 901–906.[Link]

Sources

Molecular Structure of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

The following technical guide details the molecular architecture, synthesis, and application of 2-(2-Bromo-5-hydroxyphenyl)acetic acid , a critical intermediate in the development of benzofuran-based therapeutics.

An In-Depth Technical Guide for Drug Development

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a disubstituted phenylacetic acid derivative serving as a high-value scaffold in medicinal chemistry. Its structural uniqueness lies in the specific ortho-bromo, meta-hydroxy substitution pattern relative to the acetic acid moiety. This configuration makes it an ideal precursor for 4-bromo-2,3-dihydrobenzofuran , a core pharmacophore in melatonin receptor agonists (e.g., Ramelteon analogs) and sodium-hydrogen exchanger (NHE) inhibitors.

This guide analyzes the compound's physicochemical properties, validates its synthetic pathways (chemical vs. biocatalytic), and details its characterization for quality control in pharmaceutical workflows.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a phenyl ring substituted at three positions:

-

Position 1: An acetic acid group (-CH₂COOH), conferring solubility and carboxylic acid reactivity.

-

Position 2: A bromine atom.[1][2][3][4][5][6] This ortho positioning relative to the acetic acid is critical for downstream cyclization (e.g., Heck reaction or intramolecular etherification).

-

Position 5: A hydroxyl group (-OH).[2][6] Being para to the bromine, this group activates the ring and provides a handle for further functionalization (e.g., ether formation).

Key Properties Table

| Property | Value / Description | Significance |

| Physical State | Solid (Crystalline powder) | Stable for storage; requires milling for suspension. |

| Melting Point | ~148–152 °C (Predicted) | High crystallinity indicates potential for stable polymorphs. |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly in Water | Acidic pH improves organic extraction efficiency. |

| pKa (Acid) | ~4.2 (Carboxylic acid) | Standard carboxylic acid behavior. |

| pKa (Phenol) | ~9.8 (Phenolic OH) | Allows selective deprotonation of the acid over the phenol. |

| Isotopic Pattern | ¹H (100%), ⁷⁹Br (50.7%), ⁸¹Br (49.3%) | Mass spectrometry shows a characteristic 1:1 doublet (M, M+2). |

Synthetic Pathways & Protocols

The synthesis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid must balance regioselectivity with yield. Two primary routes exist: Direct Electrophilic Bromination (Chemical) and Microbial Hydroxylation (Biocatalytic).

Route A: Regioselective Chemical Bromination (Recommended)

This route utilizes the strong ortho/para directing effect of the hydroxyl group on the 3-hydroxyphenylacetic acid precursor.

-

Precursor: 3-Hydroxyphenylacetic acid.

-

Reagent: N-Bromosuccinimide (NBS) or Br₂.[5]

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C3 directs the incoming electrophile to C6 (para to OH, ortho to acetic acid). Upon renumbering, this yields the 2-bromo-5-hydroxy product.[4]

Experimental Protocol (Bench Scale)

-

Dissolution: Dissolve 3-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) or DMF (50 mL). Maintain temperature at 0–5 °C.

-

Bromination: Add N-Bromosuccinimide (11.7 g, 65.7 mmol) portion-wise over 30 minutes. Note: Slow addition prevents poly-bromination.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC or TLC (mobile phase: MeOH/DCM).

-

Quenching: Pour reaction mixture into ice-water (300 mL).

-

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Toluene/Acetonitrile or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM) to separate the minor 4-bromo isomer.

Route B: Biocatalytic Hydroxylation

As described by Mueller et al., microbial hydroxylation offers an alternative when starting from 2-bromophenylacetic acid.

-

Biocatalyst: Aspergillus species or specific P450 monooxygenases.

-

Outcome: Hydroxylation occurs at C5, yielding the target.

-

Pros/Cons: High regioselectivity but typically lower volumetric productivity compared to chemical synthesis.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways to 2-(2-Bromo-5-hydroxyphenyl)acetic acid and its downstream application.

Structural Characterization & Quality Control

To ensure the integrity of the compound for drug development, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆

-

Aromatic Region (3H):

-

δ 7.35 (d, J=8.5 Hz, 1H): H-3 proton. Deshielded by the adjacent bromine atom.

-

δ 6.75 (d, J=2.8 Hz, 1H): H-6 proton. Shielded by the ortho hydroxyl and ortho alkyl group.

-

δ 6.62 (dd, J=8.5, 2.8 Hz, 1H): H-4 proton. Shows coupling to H-3 and H-6.

-

-

Aliphatic Region:

-

δ 3.65 (s, 2H): Benzylic methylene (-CH₂-).

-

-

Exchangeable Protons:

-

δ ~12.0 (br s, 1H): Carboxylic acid -COOH.

-

δ ~9.6 (s, 1H): Phenolic -OH.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

-

Pattern: Distinctive 1:1 isotopic ratio for Br.

-

m/z 229: [¹²C₈H₆⁷⁹BrO₃]⁻

-

m/z 231: [¹²C₈H₆⁸¹BrO₃]⁻

-

Functional Reactivity & Applications

The core value of this molecule lies in its ability to undergo cyclization to form dihydrobenzofurans .

Benzofuran Cyclization Pathway

The synthesis of 4-bromo-2,3-dihydrobenzofuran is a key step in creating melatonin receptor agonists.

-

Reduction: The carboxylic acid is reduced to an alcohol (using BH₃·THF).

-

Cyclization: The resulting phenethyl alcohol undergoes intramolecular etherification (Mitsunobu conditions or acid-catalyzed cyclization) where the phenolic oxygen attacks the alkyl chain, closing the ring.

-

Result: The bromine atom remains at position 4 of the benzofuran system, ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the requisite side chains for biological activity.

Reactivity Map

Figure 2: Functional reactivity map highlighting the compound's versatility as a chemical scaffold.[1][3]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (due to bromine/phenol).

-

PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

References

-

Microbial Hydroxylation of o-Bromophenylacetic Acid. Oxford Academic / FEMS Microbiology Letters. (Describes the biocatalytic route and isolation of the 2-bromo-5-hydroxy isomer).

-

Synthesis of 4-Substituted-2,3-Dihydrobenzofurans. PubMed. (Details the conversion of the title compound into benzofuran intermediates for melatonin agonists).

-

Product Data: 2-(2-Bromo-5-hydroxyphenyl)acetic acid. Sigma-Aldrich. (CAS and catalog verification).

-

Regioselective Halogenation of Phenols. Benchchem Technical Notes. (General principles of phenol bromination regioselectivity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. academic.oup.com [academic.oup.com]

Technical Guide: Biological Potential of 2-(2-Bromo-5-hydroxyphenyl)acetic acid

[1]

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a bifunctional aromatic scaffold characterized by a phenylacetic acid core , a phenolic hydroxyl group at the meta position (relative to the acid), and a bromine substituent at the ortho position.[1]

While specific monograph data for this exact isomer is limited in public repositories, its structural pharmacophores strongly suggest activity in three primary domains:

-

Enzyme Inhibition: High potential as an inhibitor of Carbonic Anhydrase (CA) and Cholinesterases (AChE/BChE) due to the bromophenol motif.

-

Synthetic Utility: A critical precursor for benzofuran and indole synthesis via intramolecular cyclization, serving as a gateway to bioactive heterocycles.[1]

-

Plant Growth Regulation: Analogous activity to halogenated auxins, potentially acting as a stable auxin mimic.[1]

Chemical Profile & Structural Analysis[1][2][3][4][5]

Chemical Identity[1][6]

-

IUPAC Name: 2-(2-Bromo-5-hydroxyphenyl)acetic acid[1]

-

Molecular Formula: C₈H₇BrO₃[1]

-

Molecular Weight: 231.04 g/mol [1]

-

Key Functional Groups: Carboxylic acid (H-bond donor/acceptor), Phenolic -OH (H-bond donor, radical scavenger), Aryl Bromide (Halogen bond donor, lipophilic modulator).[1]

Structure-Activity Relationship (SAR) Map

The molecule's biological potential is dictated by three distinct zones of interaction.

Figure 1: SAR analysis highlighting the functional zones responsible for predicted biological interactions.[1]

Predicted Biological Activities[1][2][5][7]

Enzyme Inhibition (Carbonic Anhydrase & Cholinesterase)

Mechanism: Brominated phenols are established inhibitors of Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE).

-

Carbonic Anhydrase: The phenolic moiety coordinates with the Zinc (Zn²⁺) ion in the CA active site. The adjacent bromine atom provides secondary steric interactions and halogen bonding that stabilizes the complex, often increasing potency compared to non-halogenated phenols [1].

-

Cholinesterase: The phenylacetic acid backbone mimics the acetate group of acetylcholine, while the bromophenol ring interacts with the peripheral anionic site (PAS) of AChE.[1]

Anti-Inflammatory & Antioxidant Potential

Mechanism:

-

COX Inhibition: Phenylacetic acid is the pharmacophore of NSAIDs like Diclofenac. The 2-(2-bromo-5-hydroxyphenyl)acetic acid scaffold lacks the secondary amine of Diclofenac but retains the acidic "warhead" necessary for cyclooxygenase (COX) active site entry [2].[1]

-

Radical Scavenging: The 5-hydroxy group allows the molecule to act as a hydrogen atom donor, neutralizing reactive oxygen species (ROS).[1] The bromine substituent exerts an electron-withdrawing effect, potentially tuning the pKa of the phenol and altering its antioxidant capacity.[1]

Plant Growth Regulation (Auxin Mimicry)

Mechanism: Phenylacetic acid (PAA) is a natural auxin. Halogenation of the phenyl ring (specifically with Cl or Br) protects the molecule from rapid metabolic degradation (oxidation) in plant tissues, often resulting in prolonged growth-promoting activity similar to 2,4-D or NAA [3].[1]

Experimental Protocols

To validate the biological profile of this compound, the following standardized protocols are recommended.

Synthesis of the Core Scaffold

Rationale: Direct bromination of 3-hydroxyphenylacetic acid is the most efficient route, leveraging the ortho/para directing power of the hydroxyl group.[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of 3-hydroxyphenylacetic acid in 50 mL of glacial acetic acid.

-

Bromination: Add 10.5 mmol of elemental bromine (Br₂) dropwise at 0–5°C over 30 minutes. The hydroxyl group strongly activates positions 2, 4, and 6.

-

Note: Steric hindrance at position 2 (between the alkyl and hydroxyl) is significant, but the target (2-bromo-5-hydroxy relative to acid, which corresponds to 6-bromo-3-hydroxy numbering) is favored over the doubly-ortho position.[1]

-

-

Quenching: Pour the mixture into 200 mL ice water containing 1% sodium bisulfite (to quench excess Br₂).

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

Rationale: To verify the predicted interaction of the bromophenol motif with CA isozymes.

Protocol:

-

Reagents: Recombinant human CA-I and CA-II enzymes; Substrate: 4-nitrophenyl acetate (4-NPA).[1]

-

Preparation: Dissolve test compound in DMSO (stock 10 mM).

-

Reaction: In a 96-well plate, mix:

-

Incubation: Incubate at 25°C for 10 minutes.

-

Initiation: Add 20 µL of 4-NPA (3 mM).

-

Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Antimicrobial Susceptibility Testing (MIC)

Rationale: Halogenated phenols are potent membrane disruptors in bacteria and fungi.

Protocol:

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

-

Method: Broth Microdilution (CLSI standards).

-

Steps:

-

Prepare serial dilutions of the compound (0.5 – 256 µg/mL) in Mueller-Hinton Broth.

-

Inoculate with bacterial suspension (5 x 10⁵ CFU/mL).

-

Incubate at 37°C for 24 hours.

-

Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

-

Synthetic Utility Pathway

This molecule is most valuable as a "divergent intermediate."[1] It can be cyclized to form Benzofuran-2-ones , which are scaffolds for bioactive lactones.[1]

Figure 2: Conversion of the target molecule into a benzofuran scaffold.[1]

References

-

Supuran, C. T. (2016). Structure-based drug discovery of Carbonic Anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents. Link

-

Aberg, B. (1981). Plant growth regulators. XLI. Monosubstituted phenylacetic acids.[1][3] Swedish Journal of Agricultural Research. Link

-

Taslimi, P., et al. (2018). Synthesis and biological activity of some bromophenols and their derivatives: Carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibition.[1][4] Journal of Biochemical and Molecular Toxicology. Link

2-(2-Bromo-5-hydroxyphenyl)acetic Acid as a Microbial Metabolite: Biotransformation, Analytical Profiling, and Regioselectivity

Executive Summary

In modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a critical core structure for developing advanced therapeutics, including melatonin receptor agonists and sodium-hydrogen exchange (NHE) inhibitors. Traditionally, synthesizing functionalized dihydrobenzofurans requires complex, multi-step organometallic chemistry. However, microbial biotransformation offers a highly efficient, "green chemistry" alternative.

During the microbial hydroxylation of o-bromophenylacetic acid (2-bromophenylacetic acid) using Aspergillus strains, the target precursor 2-(2-bromo-6-hydroxyphenyl)acetic acid is produced. However, this process simultaneously generates a major competitive regioisomer: 2-(2-bromo-5-hydroxyphenyl)acetic acid [1]. Understanding the formation, isolation, and analytical profiling of this specific 5-hydroxy metabolite is essential for process chemists aiming to optimize metabolic flux and improve the yield of downstream active pharmaceutical ingredients (APIs).

Mechanistic Pathway and Regioselectivity

The bioconversion of 2-bromophenylacetic acid relies on the oxidative power of fungal enzymes, primarily cytochrome P450 monooxygenases inherent to Aspergillus species. When the substrate enters the enzymatic active site, the bulky bromine atom at the ortho position (C2) and the acetic acid moiety at the ipso position (C1) create significant steric hindrance.

This steric environment directs the enzymatic hydroxylation to the more accessible positions on the aromatic ring. Consequently, the metabolic pathway splits into two parallel trajectories:

-

6-Hydroxylation: Yields 2-(2-bromo-6-hydroxyphenyl)acetic acid (21% yield). The proximity of the newly formed hydroxyl group to the acetic acid side chain allows for subsequent reduction and cyclization to form the highly desired 4-bromo-2,3-dihydrobenzofuran.

-

5-Hydroxylation: Yields 2-(2-bromo-5-hydroxyphenyl)acetic acid (22% yield). Because the hydroxyl group is para to the bromine and meta to the acetic acid group, this metabolite cannot undergo the necessary cyclization to form a dihydrobenzofuran ring, rendering it an off-target byproduct in this specific synthetic route [1].

Regioselective microbial hydroxylation pathway of 2-bromophenylacetic acid.

Experimental Workflow: Production and Isolation

To successfully generate and isolate 2-(2-bromo-5-hydroxyphenyl)acetic acid, a robust, self-validating fermentation and extraction protocol is required. The following methodology ensures high recovery of the metabolite while eliminating polar fermentation byproducts [1].

Step 1: Fungal Fermentation

-

Action: Inoculate Aspergillus strains into a fungal broth containing 10 g/L malt extract, 10 g/L yeast extract, 1.0 g/L peptone, and 20 g/L dextrose (pH 7.0). Incubate at 28°C with 200-rpm shaking for 48 hours.

-

Causality: The complex nitrogen and carbon sources (malt/yeast extract) are critical for inducing the secondary metabolism and upregulating the expression of the necessary P450 monooxygenases.

Step 2: Bioconversion

-

Action: Add 2-bromophenylacetic acid to the active culture. Monitor the bioconversion daily via HPLC until the substrate is depleted.

-

Causality: Continuous monitoring ensures the reaction is quenched at peak metabolite accumulation, preventing over-oxidation or degradation of the phenolic products.

Step 3: Resin-Based Adsorption

-

Action: Filter the broth to remove fungal biomass. Add XAD-16 resin (e.g., 200 g resin per 5.8 g substrate) to the cell-free filtrate and agitate.

-

Causality: XAD-16 is a hydrophobic polystyrene-divinylbenzene copolymer. It acts as a molecular sponge, selectively adsorbing the aromatic substrate and hydroxylated metabolites while completely rejecting polar media components (sugars, salts, amino acids), providing a massive initial purification factor.

Step 4: Elution and Recovery

-

Action: Isolate the loaded resin and stir with an elution solvent consisting of Acetonitrile/Water (70/30) containing 1% Trifluoroacetic acid (TFA), or extract with Ethyl Acetate.

-

Causality: The organic solvent disrupts the hydrophobic interactions between the resin and the metabolites. The addition of TFA ensures the carboxylic acid and phenolic groups remain protonated (neutral), maximizing their solubility in the organic elution phase.

Experimental workflow for the bioconversion and isolation of the metabolites.

Analytical Profiling and Chromatographic Separation

Because the 5-hydroxy and 6-hydroxy metabolites are structural regioisomers with identical molecular weights, high-resolution chromatography is required to separate them. The 5-hydroxy isomer exhibits a distinct retention profile due to differences in intramolecular hydrogen bonding and overall dipole moment compared to the 6-hydroxy isomer [1].

HPLC Parameters:

-

Column: C-18 Vydac (2.6 × 25 cm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 70% Acetonitrile containing 0.1% TFA

-

Gradient: 0–100% Solvent B applied over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 215 nm

Causality of Method Design: The inclusion of 0.1% TFA in both mobile phases is non-negotiable. TFA acts as an ion-pairing agent and acidifier, suppressing the ionization of the carboxylic acid (pKa ~4) and the phenolic hydroxyl group (pKa ~9-10). Keeping the molecules in their neutral state prevents peak tailing and ensures sharp, baseline resolution between the two closely related regioisomers.

Quantitative Data Summary

| Compound | Role in Synthesis | Retention Time (min) | Isolated Yield (%) |

| 2-Bromophenylacetic acid | Starting Substrate | 10.48 | N/A (Consumed) |

| 2-(2-Bromo-6-hydroxyphenyl)acetic acid | Desired Precursor | 7.09 | 21% |

| 2-(2-Bromo-5-hydroxyphenyl)acetic acid | Major Metabolite | 5.82 | 22% |

Strategic Insights in Drug Development

The identification of 2-(2-bromo-5-hydroxyphenyl)acetic acid is a classic example of the regioselectivity challenges inherent to microbial biotransformation. Because the 5-hydroxy metabolite forms in a 1:1 ratio with the desired 6-hydroxy precursor, 50% of the metabolic flux is diverted into an unusable dead-end pathway.

For drug development professionals scaling up the synthesis of melatonin receptor agonists, this presents a clear optimization target. Future process development should focus on directed evolution or rational protein engineering of the specific Aspergillus P450 enzymes. By mutating the amino acid residues lining the catalytic pocket, scientists can sterically occlude the C5 position of the substrate, thereby forcing the enzyme to exclusively hydroxylate the C6 position and effectively doubling the yield of the target API precursor.

References

-

Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology and Biotechnology, 35(8), 901-906.[Link]

Thermal Stability Profile: 2-(2-Bromo-5-hydroxyphenyl)acetic acid

Technical Guide for Process Chemistry & Stability Profiling

Executive Summary

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a functionalized phenylacetic acid derivative primarily utilized as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates (e.g., benzofurans, indoles). Its thermal stability profile is governed by two competing factors: the stabilizing intermolecular hydrogen bonding network of the phenolic hydroxyl group and the destabilizing steric/electronic influence of the ortho-bromo substituent.

-

Predicted Melting Point (T_m): 165°C – 175°C (Based on structural analogs).[1]

-

Onset of Decomposition (T_d): >150°C (Solid state); significantly lower in solution or presence of Lewis acids.[1]

-

Primary Degradation Pathway: Thermal decarboxylation to 4-bromo-3-methylphenol.[1]

-

Critical Handling Requirement: Store <25°C, protect from light (photolytic dehalogenation risk), and avoid prolonged heating >100°C during drying processes.[1]

Structural Basis of Thermal Stability

To understand the thermal behavior of this molecule without relying solely on empirical batch data, we must analyze its structural moieties.[1]

| Structural Moiety | Thermal Impact | Mechanism |

| Phenylacetic Acid Core | Labile | Prone to decarboxylation.[1] The benzylic carbon facilitates the formation of a transition state leading to CO₂ loss.[1] |

| 2-Bromo Substituent (ortho) | Destabilizing | Steric bulk at the ortho position twists the acetic acid side chain out of planarity, potentially lowering the activation energy for decarboxylation (steric acceleration). |

| 5-Hydroxy Group (meta) | Stabilizing | Increases lattice energy via intermolecular Hydrogen bonding (O-H···O=C), raising the melting point and solid-state stability compared to non-hydroxylated analogs.[1] |

The Decarboxylation Risk

The primary thermal risk for phenylacetic acids is the loss of carbon dioxide. For 2-(2-Bromo-5-hydroxyphenyl)acetic acid, this reaction is irreversible and yields 4-bromo-3-methylphenol .

Mechanism:

-

Proton Transfer: At elevated temperatures (near melt), the carboxylic proton may transfer to the aromatic ring (ipso attack) or facilitate a cyclic transition state.[1]

-

C-C Bond Cleavage: The bond between the benzyl carbon and the carboxyl group breaks.[1]

-

CO₂ Release: Irreversible generation of gas (safety hazard in closed vessels).[1]

Experimental Characterization Protocols

As a Senior Scientist, you cannot rely on literature values alone for critical intermediates. You must validate the stability of your specific lot using the following self-validating workflows.

Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine the precise Melting Point (

Protocol:

-

Sample Prep: Weigh 3–5 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow CO₂ escape without pan deformation).

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Nitrogen purge: 50 mL/min.[1]

-

-

Data Analysis:

Isothermal Stress Testing (HPLC)

Objective: Determine stability in solution (process simulation).

Protocol:

-

Solvent System: Dissolve compound (1 mg/mL) in Acetonitrile/Water (1:1).[1]

-

Stress Conditions: Heat aliquots at 60°C and 80°C for 4, 8, and 24 hours.

-

Analysis: Reverse-Phase HPLC (C18 column, Gradient 0.1% H₃PO₄ in Water/ACN).

-

Acceptance Criteria: <0.5% degradation (growth of the 4-bromo-3-methylphenol peak).[1]

Degradation Pathways & Visualization

The following diagram illustrates the logical flow of thermal degradation and the experimental workflow to detect it.

Caption: Figure 1. Thermal degradation pathways of 2-(2-Bromo-5-hydroxyphenyl)acetic acid. The primary risk is irreversible decarboxylation.

Practical Handling & Storage Guidelines

Based on the chemical structure and predicted stability profile, the following Standard Operating Procedures (SOPs) are recommended.

| Parameter | Recommendation | Rationale |

| Storage Temp | 2°C – 8°C | Minimizes lattice vibration energy, preventing slow solid-state decarboxylation over months.[1] |

| Drying | Vacuum Oven < 45°C | Avoids reaching the activation energy for decarboxylation.[1] Do not use convection ovens >60°C. |

| Light Exposure | Amber Glass / Foil | Aryl bromides are susceptible to homolytic cleavage by UV light (C-Br bond weakness).[1] |

| Solution Stability | Use Fresh (<24h) | Phenylacetic acids in solution are more reactive.[1] Avoid protic solvents at high temperatures if possible.[1] |

Synthesis Implications

If using this compound as an intermediate (e.g., for a Buchwald-Hartwig coupling or cyclization):

-

Avoid aggressive reflux in high-boiling solvents (e.g., Toluene, DMF) unless the next step is immediate.

-

Base Selection: Strong bases at high temperatures may promote decarboxylation via the formation of the dianion.[1] Use mild bases (K₂CO₃, Cs₂CO₃) where possible.[1]

References

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-(2-Bromo-4-hydroxyphenyl)acetic acid (Isomer Analog Data). Retrieved from

-

Glein, C., et al. (2020).[1][3] Mechanisms of decarboxylation of phenylacetic acids and their sodium salts.Geochimica et Cosmochimica Acta. Retrieved from

-

BenchChem. (2025).[1][4] Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate.[1][4] (Mechanistic comparison for brominated phenol stability). Retrieved from

-

Organic Chemistry Portal. (2023). Decarboxylation of Carboxylic Acids.[1][5][6] Retrieved from

(Note: Specific thermal data for the exact 2-bromo-5-hydroxy isomer is proprietary/sparse. Data presented here is derived from high-confidence chemometric analysis of structural isomers and homologous phenylacetic acid derivatives.)

Sources

Purity Standards and Analytical Workflows for 2-(2-Bromo-5-hydroxyphenyl)acetic Acid

Executive Summary & Contextual Causality

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) intermediate scale-up, I approach chemical purity not merely as a compliance checklist, but as a mechanistic imperative. 2-(2-Bromo-5-hydroxyphenyl)acetic acid is a pivotal synthetic intermediate. It is primarily derived from the microbial hydroxylation of o-bromophenylacetic acid and serves as the direct precursor to 4-bromo-2,3-dihydrobenzofuran—a core structural scaffold in the synthesis of melatonin receptor agonists and sodium-hydrogen exchange inhibitors [1].

The primary risk in this synthetic pathway stems from the lack of absolute regioselectivity during biocatalysis. While Aspergillus-mediated hydroxylation targets the 5-position, it concurrently generates the 2-bromo-6-hydroxyphenylacetic acid positional isomer [1]. If this 6-hydroxy isomer is not rigorously quantified and purged, it undergoes the same downstream Pd-mediated coupling. This results in isomeric API impurities that are thermodynamically and chromatographically nearly indistinguishable from the target drug. Therefore, controlling the purity of the upstream intermediate is the most effective strategy to ensure final API integrity.

Mechanistic Impurity Pathway

The following diagram illustrates the causality between upstream biocatalysis and downstream impurity carryover risks. Understanding this flow is critical for designing targeted analytical controls.

Fig 1: Biocatalytic synthesis pathway and isomer impurity carryover risk.

Regulatory Framework: ICH Alignment

To establish a self-validating quality control system, our specifications must be anchored to the International Council for Harmonisation (ICH) guidelines.

-

ICH Q3A(R2) (Impurities in New Drug Substances): For a drug substance with a maximum daily dose of

g/day , the qualification threshold for unknown impurities is 0.15% or 1.0 mg/day [2]. We apply this strict 0.15% threshold to the 6-hydroxy isomer to prevent downstream amplification. -

ICH Q3C(R9) (Residual Solvents): The extraction process utilizes ethyl acetate and methanol, while the purification requires trifluoroacetic acid (TFA). These must be controlled within established Class 2 and Class 3 solvent limits [3].

Self-Validating Analytical Methodologies

A protocol is only as trustworthy as its internal validation mechanisms. The following RP-HPLC method is designed to be self-validating by incorporating a System Suitability Test (SST) that proves the chromatographic system can resolve the critical isomer pair before any sample analysis begins.

Protocol 1: RP-HPLC Resolution of Positional Isomers

Causality of Method Design: The 5-hydroxy and 6-hydroxy isomers possess identical molecular weights and highly similar pKa values. Separation relies entirely on subtle differences in the steric shielding of the hydroxyl group. Using a long-bed C-18 column maximizes theoretical plates, while Trifluoroacetic Acid (TFA) acts as an essential ion-pairing agent. TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

Step-by-Step Methodology:

-

Stationary Phase: Equip the HPLC with a high-resolution C-18 column (e.g., Vydac C-18, 2.6 × 250 mm) [1].

-

Mobile Phase Preparation:

-

Solvent A: 0.1% v/v TFA in LC-MS grade water.

-

Solvent B: 0.1% v/v TFA in 70% Acetonitrile / 30% LC-MS grade water.

-

-

Gradient Elution Profile: Initiate a linear gradient from 0% to 100% Solvent B over 20 minutes. Maintain a constant flow rate of 1.0 mL/min.

-

Detection Parameters: Set the UV detector to 215 nm. Rationale: This wavelength captures the robust

transition of the brominated aromatic ring, maximizing the signal-to-noise ratio for low-level impurity detection. -

System Suitability Testing (Self-Validation Gate):

-

Inject a standard resolution mixture containing both isomers.

-

Validation Gate: The system is only approved for sample analysis if the resolution (

) between the 2-bromo-5-hydroxyphenylacetic acid (eluting at ~5.82 min) and 2-bromo-6-hydroxyphenylacetic acid (eluting at ~7.09 min) is

-

Fig 2: Self-validating RP-HPLC/MS analytical workflow for isomer quantification.

Quantitative Purity Specifications

To facilitate rapid batch disposition and ensure absolute clarity for quality control teams, all quantitative data and regulatory thresholds are summarized in the table below.

| Parameter | Analytical Method | Specification Limit | Regulatory Rationale |

| Assay (Target) | RP-HPLC (UV @ 215 nm) | Minimum purity for downstream Pd-coupling | |

| 2-Bromo-6-hydroxy Isomer | RP-HPLC (UV @ 215 nm) | ICH Q3A(R2) Qualification Threshold [2] | |

| Unspecified Impurities | RP-HPLC (UV @ 215 nm) | ICH Q3A(R2) Identification Threshold [2] | |

| Methanol (Residual) | GC-FID (Headspace) | ICH Q3C(R9) Class 2 Solvent Limit [3] | |

| Ethyl Acetate (Residual) | GC-FID (Headspace) | ICH Q3C(R9) Class 3 Solvent Limit [3] | |

| Moisture Content | Karl Fischer Titration | Prevents degradation and batch weight variance |

Conclusion

By understanding the mechanistic origins of the 6-hydroxy isomer during microbial hydroxylation, we can design targeted, self-validating analytical protocols. Adhering to these strict, ICH-aligned purity standards for 2-(2-bromo-5-hydroxyphenyl)acetic acid ensures that downstream syntheses of 4-substituted-2,3-dihydrobenzofurans proceed with high yield, predictable kinetics, and uncompromised safety profiles.

References

-

Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans Source: PubMed (National Institutes of Health) URL:[Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

-

Quality Guidelines (Q3C: Residual Solvents) Source: International Council for Harmonisation (ICH) URL:[Link]

Methodological & Application

Use of 2-(2-Bromo-5-hydroxyphenyl)acetic acid in organic synthesis

Application Note: Strategic Utilization of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid in Medicinal Chemistry

Executive Summary & Scaffold Analysis

2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS: 38692-78-3) is a trifunctional aromatic scaffold characterized by a phenylacetic acid core substituted with an ortho-bromide and a meta-hydroxyl group. This specific substitution pattern renders it a high-value intermediate for the synthesis of oxygen heterocycles, particularly benzofurans and pterocarpans , which are critical pharmacophores in melatonin receptor agonists and sodium-hydrogen exchange inhibitors.

Chemical Profile:

-

Formula: C₈H₇BrO₃

-

MW: 231.04 g/mol [1]

-

Key Functionalities:

-

Aryl Bromide (C2): Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization.

-

Phenolic Hydroxyl (C5): Nucleophilic site for etherification or directing group.

-

Carboxylic Acid (C1-Sidechain): Precursor for lactones, amides, or reduction to alcohols for ether cyclization.

-

Scientific Insight: A critical nuance in the utilization of this compound is its regiochemistry. While often co-produced with its isomer 2-(2-bromo-6-hydroxyphenyl)acetic acid via microbial hydroxylation, the 5-hydroxy isomer (subject of this guide) offers a meta-relationship between the acid side-chain and the phenol, whereas the 6-hydroxy isomer allows for direct cyclization to 4-bromo-2,3-dihydrobenzofuran. Distinguishing and separating these isomers is paramount for targeted synthesis.

Production & Purification Protocol

The primary access route to high-purity 2-(2-bromo-5-hydroxyphenyl)acetic acid is biocatalytic hydroxylation . Unlike classical electrophilic aromatic substitution, which yields complex mixtures, microbial transformation using Aspergillus or Trichosporon species provides defined regioselectivity.

Protocol A: Microbial Hydroxylation and Isomer Separation

Adapted from Deshpande et al. (2008)[2]

Objective: Selective production and isolation of 5-hydroxy and 6-hydroxy isomers from 2-bromophenylacetic acid.

Reagents & Equipment:

-

Substrate: 2-Bromophenylacetic acid (o-BPAA).

-

Biocatalyst: Aspergillus sp. or Trichosporon cutaneum (ATCC strains).

-

Adsorbent: Amberlite™ XAD-16 resin.

-

Solvents: Ethyl acetate, Acetonitrile, TFA.

Step-by-Step Methodology:

-

Fermentation:

-

Extraction (Solid Phase):

-

Remove biomass via centrifugation/filtration.

-

Add XAD-16 resin (20 g per 1 g substrate) to the supernatant to adsorb the hydroxylated products. Stir for 2 hours.

-

Filter the resin and wash with water.

-

Elute products from resin using Ethyl Acetate (3 x resin volume). Evaporate solvent to obtain crude mixture.

-

-

Isomer Separation (Critical Step):

-

The crude residue contains both 2-bromo-5-hydroxyphenylacetic acid and 2-bromo-6-hydroxyphenylacetic acid (approx. 1:1 ratio).[3]

-

HPLC Purification:

-

Collect fractions corresponding to the 5-hydroxy isomer (CAS 38692-78-3).

-

Data Validation (NMR Identification):

| Isomer | ¹H NMR Characteristic Signals (CD₃OD) | Structural Diagnostic |

|---|---|---|

| 5-Hydroxy (Target) | δ 6.64 (dd, J=8.0, 2.8 Hz), δ 6.91 (d, J=2.8 Hz) | Meta-coupling indicates 1,2,5-substitution pattern. |

| 6-Hydroxy | δ 6.64 (d, J=8.0 Hz), δ 7.05 (t, J=8.0 Hz) | Ortho-coupling pattern typical of 1,2,6-substitution. |

Application Protocols: Divergent Synthesis

Once isolated, the 2-(2-bromo-5-hydroxyphenyl)acetic acid serves as a versatile scaffold. Below are two primary synthetic pathways.

Application B: Synthesis of Functionalized Benzofurans

Note: Direct cyclization to 4-bromo-2,3-dihydrobenzofuran utilizes the 6-isomer. The 5-isomer requires a different strategy to access 5-hydroxy-benzofuran derivatives.

Workflow Diagram:

Caption: Divergent synthetic pathways for 5-hydroxy and 6-hydroxy isomers derived from the common precursor.

Protocol C: Suzuki-Miyaura Cross-Coupling of the 5-Hydroxy Isomer

Objective: Functionalization of the C2 position to create biaryl acetic acid derivatives (e.g., NSAID analogs) while retaining the phenol and acid groups.

Reagents:

-

Substrate: 2-(2-Bromo-5-hydroxyphenyl)acetic acid (1.0 equiv).

-

Boronic Acid: Phenylboronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Base: K₂CO₃ (3.0 equiv).

-

Solvent: Dioxane/Water (4:1).

Procedure:

-

Protection (Optional but Recommended): To prevent catalyst poisoning by the free phenol/acid, convert the substrate to its methyl ester/methyl ether derivative using MeI/K₂CO₃ in acetone (Yield >90%).

-

Coupling:

-

Charge a reaction vial with the protected substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

-

Add degassed Dioxane/Water (5 mL).

-

Add Pd(dppf)Cl₂ (0.05 mmol) under nitrogen.

-

Heat to 80°C for 12 hours.

-

-

Workup:

-

Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄.

-

Purify via flash chromatography (Hexanes/EtOAc).

-

-

Deprotection:

-

Hydrolyze ester/ether using BBr₃ (DCM, -78°C to RT) to recover the free acid/phenol functionality on the new biaryl core.

-

Troubleshooting & Senior Scientist Notes

-

Regiochemistry Trap: Commercial catalogs often list "2-bromo-hydroxyphenylacetic acid" without specifying the isomer. Always verify the ¹H NMR. The 5-hydroxy isomer shows a meta coupling pattern (dd + d), while the 6-hydroxy isomer shows an ortho pattern (d + t).

-

Cyclization Feasibility: Do not attempt to cyclize the 5-isomer to 4-bromo-2,3-dihydrobenzofuran using standard basic conditions (e.g., KOH/Heat). The geometry (meta-relationship) prevents the formation of the 5-membered ether ring. The 5-isomer is best suited for intermolecular couplings or formation of larger rings (e.g., lactones via linker insertion).

-

Stability: The free acid/phenol is prone to oxidation. Store under inert atmosphere at -20°C.

References

-

Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008).[3][4][5][7][8] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans.[2][3][4][5][6][7] Journal of Industrial Microbiology & Biotechnology, 35(8), 901–906.[2][4][6][8][9]

-

Jiménez-González, L., García-Muñoz, S., Álvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2006). Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans.[2][6] Chemistry – A European Journal, 12(34), 8762–8769.

-

Sigma-Aldrich. Product Specification: 2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS 38692-78-3).

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2,3-Dihydrobenzofuran 99 496-16-2 [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-二氢苯并呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure, Hirshfeld surface, Energy framework, and Molecular docking analysis of 4-(methoxyphenyl)acetic acid [ajchem-b.com]

- 9. academic.oup.com [academic.oup.com]

Application Note: GC-MS Analysis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid via Silylation

A Senior Application Scientist's Guide to Protocol Development and Method Optimization

Author: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a molecule of interest in various fields, including pharmaceutical development as a potential impurity or metabolite, and in environmental analysis. Its structure, featuring both a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group, presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). These polar functional groups are responsible for the compound's low volatility and thermal instability.[1] When subjected to the high temperatures of a GC inlet and column, such molecules tend to exhibit poor chromatographic behavior, including peak tailing, low response, and even thermal degradation, making accurate quantification and identification difficult.[2][3]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[4] This application note provides a comprehensive, field-proven protocol for the derivatization of 2-(2-Bromo-5-hydroxyphenyl)acetic acid using a silylation-based approach, rendering it amenable to robust and reproducible GC-MS analysis.

The Principle of Silylation: Enhancing Volatility and Stability

Silylation is the most widely utilized derivatization technique for GC analysis, involving the replacement of active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃. This chemical modification effectively masks the polar sites responsible for undesirable intermolecular hydrogen bonding, leading to a significant increase in volatility and thermal stability.[5][6]

For the target analyte, both the phenolic hydroxyl and the carboxylic acid moieties will be derivatized. The reagent of choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often supplemented with a catalyst, trimethylchlorosilane (TMCS) .

-

BSTFA: A powerful TMS donor. A key advantage of BSTFA is that its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.

-

TMCS: Added as a catalyst (typically 1-10%), TMCS enhances the silylating power of BSTFA, ensuring a rapid and complete reaction, particularly for less reactive or sterically hindered functional groups.[2][7][8]

The reaction proceeds as follows, converting the parent compound into its di-trimethylsilyl derivative:

Caption: Step-by-step experimental workflow for derivatization.

Materials and Reagents

-

Analyte: 2-(2-Bromo-5-hydroxyphenyl)acetic acid standard or sample extract.

-

Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Solvent: Pyridine or Acetonitrile (Anhydrous/GC grade).

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

-

Equipment: Heating block or water bath, nitrogen evaporator, calibrated micropipettes.

Protocol: Step-by-Step Derivatization

Causality: The success of silylation is critically dependent on the absence of water, which rapidly deactivates the reagent. [8]Therefore, the initial drying step is the most crucial part of the protocol.

-

Sample Preparation (Anhydrous Conditions):

-

Pipette an appropriate volume of the sample solution (containing approximately 0.1-1 mg of the analyte) into a 2 mL reaction vial.

-

Evaporate the solvent completely to dryness under a gentle stream of dry nitrogen at a moderate temperature (e.g., 50°C). The absence of residual moisture is paramount. [8]

-

-

Reagent Addition:

-

To the dry residue, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and can also serve as an HCl scavenger, driving the reaction to completion.

-

Add 100 µL of BSTFA + 1% TMCS. This provides a significant molar excess of the reagent to ensure the derivatization of all active hydrogens. [7][9]

-

-

Reaction:

-

Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

-

Vortex the mixture for 10-15 seconds to ensure homogeneity.

-

Place the vial in a heating block or water bath set to 70°C for 45 minutes . While many silylations are rapid, heating ensures the complete derivatization of both the sterically unhindered phenolic group and the less reactive carboxylic acid. [9]

-

-

Final Preparation for Analysis:

-

Remove the vial from the heat source and allow it to cool completely to room temperature before opening.

-

The derivatized sample is now ready for direct injection into the GC-MS system.

-

GC-MS Instrumental Parameters

The choice of instrumental parameters is critical for achieving good chromatographic separation and sensitive detection. The following conditions serve as a validated starting point and can be optimized further.

| Parameter | Condition | Rationale / Field Insight |

| GC System | Agilent 8890 or equivalent | Provides excellent retention time stability. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Single quadrupole offers robust performance for routine analysis. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane phase is inert and provides excellent resolution for TMS derivatives. [10] |

| Injector | Splitless Mode, 250°C | Splitless injection maximizes sensitivity for trace analysis. The temperature is high enough for volatilization but low enough to prevent degradation. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for MS applications. |

| Oven Program | 100°C (hold 1 min), then 15°C/min to 280°C (hold 5 min) | The initial hold ensures good peak shape, while the ramp allows for efficient separation from solvent and by-products. |

| MS Ion Source | Electron Ionization (EI) | Standard 70 eV ionization creates reproducible fragmentation patterns for library matching. [11] |

| Source Temperature | 230°C | Standard operating temperature. |

| Quadrupole Temp | 150°C | Standard operating temperature. |

| Acquisition Mode | Full Scan (m/z 50-550) | Used for initial identification and confirmation by comparing the acquired spectrum against a reference library (e.g., NIST). [12][13] |

| (Optional) SIM Mode | Ions: m/z 374, 359, 269, 73 | For enhanced sensitivity and quantitative analysis, monitor characteristic ions after initial identification. |

Expected Results and Data Interpretation

Chromatographic Profile

The derivatization process should yield a single, sharp, and symmetrical chromatographic peak for the di-TMS derivative of 2-(2-Bromo-5-hydroxyphenyl)acetic acid. Incomplete derivatization would manifest as additional, often tailing, peaks corresponding to the mono-TMS derivative or the underivatized parent compound. [14]

Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectrum provides a molecular fingerprint for identification. Key expected ions for the di-TMS derivative (C₁₄H₂₁BrO₃Si₂) are:

-

Molecular Ion (M⁺): A pair of peaks at m/z 374/376 corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br). The presence and ~1:1 ratio of this isotopic cluster is a strong confirmation of a monobrominated compound.

-

[M-15]⁺: A fragment at m/z 359/361 , resulting from the characteristic loss of a methyl group (-CH₃) from one of the TMS moieties. This is a very common fragmentation pathway for TMS derivatives. [15]* [M-117]⁺: A fragment at m/z 257/259 , corresponding to the loss of the TMS-derivatized carboxyl group (-COOTMS).

-

Base Peak (m/z 73): The [Si(CH₃)₃]⁺ ion is almost universally the most abundant ion (base peak) in the spectra of TMS derivatives and is a hallmark of successful silylation. [16][17] Confident identification is achieved by matching the acquired mass spectrum and retention index against an established spectral library, such as the NIST Mass Spectral Library. [11][18]

Conclusion and Trustworthiness

The protocol detailed in this application note describes a robust and reliable method for the derivatization of 2-(2-Bromo-5-hydroxyphenyl)acetic acid for GC-MS analysis. By converting the polar analyte into its volatile and thermally stable di-trimethylsilyl derivative, this silylation procedure overcomes the inherent challenges of direct GC analysis. The provided experimental steps, instrumental parameters, and data interpretation guidelines establish a self-validating system for researchers and drug development professionals, enabling accurate and sensitive analysis of this and structurally related compounds.

References

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

-

Bokhart, M. T., et al. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. ACS Publications. Retrieved from [Link]

-

Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. Retrieved from [Link]

-

Gruenert, T., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Retrieved from [Link]

- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Google Books.

-

Psillakis, E., et al. (2004). Analytical procedure for the in-vial derivatization - Extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. ResearchGate. Retrieved from [Link]

-

Gruenert, T., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Retrieved from [Link]

-

Wang, J., et al. (2020). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. Retrieved from [Link]

-

David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. InTech. Retrieved from [Link]

-

Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

-

Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Retrieved from [Link]

-

Harvey, D. J. (2019). Formation and fragmentation of [M + 73]⁺ ions from the TMS derivative... ResearchGate. Retrieved from [Link]

-

Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Pereira, V., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. ResearchGate. Retrieved from [Link]

-

Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Retrieved from [Link]

-

Shree, P., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Retrieved from [Link]

-

Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Retrieved from [Link]

-

Mirokhin, Y. A., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

-

de Oliveira, A. R. M., et al. (2019). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Retrieved from [Link]

-

NIST. (n.d.). NIST Mass Spectral Libraries. Retrieved from [Link]

-

David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

-

Li, Z., & Lee, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

-

Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. weber.hu [weber.hu]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. gcms.cz [gcms.cz]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 13. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. brjac.com.br [brjac.com.br]

2-(2-Bromo-5-hydroxyphenyl)acetic acid as a building block for pharmaceuticals

Application Note: 2-(2-Bromo-5-hydroxyphenyl)acetic acid as a Versatile Building Block in Pharmaceutical Synthesis

Executive Summary

Substituted phenylacetic acids are foundational intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), heterocyclic compounds, and complex natural products[1]. Among these, 2-(2-Bromo-5-hydroxyphenyl)acetic acid (CAS: 38692-78-3) represents a highly functionalized, trifunctional building block[2]. Its unique substitution pattern—featuring a carboxylic acid, an ortho-bromine atom, and a meta-phenolic hydroxyl group—enables divergent synthetic pathways. This application note details the mechanistic rationale, biocatalytic generation, and self-validating protocols for utilizing this molecule in the development of advanced active pharmaceutical ingredient (API) scaffolds, such as functionalized phenylethanols and dihydrobenzofurans[3].

Structural Rationale & Reactivity Profile

The strategic value of 2-(2-bromo-5-hydroxyphenyl)acetic acid lies in the orthogonal reactivity of its three functional groups, allowing for sequential, chemoselective modifications without the need for excessive protecting group chemistry:

-

Carboxylic Acid (-COOH): Serves as the primary site for homologation, amidation, or chemoselective reduction. Because the carbonyl carbon is highly oxidized, it can be selectively targeted by electrophilic hydrides (e.g., diborane) while leaving the halogen and aromatic ring intact.

-

Aromatic Bromide (-Br): Acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations)[3]. The ortho-relationship to the acetic acid moiety is particularly useful for synthesizing fused bicyclic systems like oxindoles or indoles.

-

Phenolic Hydroxyl (-OH): Provides a nucleophilic center for O-alkylation or intramolecular etherification (Williamson-type reactions) to generate oxygen-containing heterocycles[4].

Biocatalytic Generation (Green Chemistry)

Traditional electrophilic aromatic substitution (e.g., chemical hydroxylation) of deactivated halogenated phenyl rings often suffers from poor regiocontrol and requires harsh, environmentally damaging conditions. To overcome this, researchers at Bristol-Myers Squibb developed a highly regioselective microbial hydroxylation process using the cytochrome P450 monooxygenases of Aspergillus niger[3].

Incubation of 2-bromophenylacetic acid with A. niger yields 2-bromo-5-hydroxyphenylacetic acid alongside its 6-hydroxy isomer[5]. This biocatalytic approach not only adheres to green chemistry principles but also provides direct access to substitution patterns that are synthetically challenging to achieve via de novo construction[3].

Quantitative Data Summary

The following table summarizes the key reaction metrics and chromatographic properties for the synthesis and downstream reduction of this building block, establishing a baseline for in-process quality control.

Table 1: Reaction Metrics and Chromatographic Validation Data

| Compound | Transformation Step | Yield (%) | HPLC RT (min)* | Key ¹H NMR Diagnostic Shift (ppm) |

| 2-Bromophenylacetic acid | Starting Material | N/A | 10.48 | 3.75 (s, 2H, -CH₂COOH) |

| 2-Bromo-5-hydroxyphenylacetic acid | Microbial Hydroxylation | 22% | 5.82 | 6.64 (dd, 1H, Ar-H, J = 8.0 Hz) |

| 2-Bromo-6-hydroxyphenylacetic acid | Microbial Hydroxylation | 21% | 7.09 | 6.85 (t, 1H, Ar-H, J = 7.9 Hz) |

| Phenylethanol Derivatives | Chemoselective Reduction | >85% | 4.15–4.30 | 4.00 (t, 2H, -CH₂OH, J = 5.3 Hz) |

*HPLC Conditions: C-18 Vydac column (2.6 × 25 cm), Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 70% Acetonitrile containing 0.1% TFA. Gradient: 0–100% B over 20 min, Flow rate: 1 mL/min, Detection: 215 nm[5].

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis and Resin-Based Recovery

Causality Focus: Extracting highly polar hydroxylated metabolites from aqueous fermentation broth is notoriously difficult. This protocol utilizes Amberlite XAD-16, a non-ionic polymeric adsorbent resin, to hydrophobically capture the aromatic products directly from the culture filtrate, preventing emulsion formation and minimizing organic solvent waste[5].

-

Fermentation: Grow Aspergillus niger in a fungal broth (10 g/L malt extract, 10 g/L yeast extract, 1.0 g/L peptone, 20 g/L dextrose, pH 7.0) at 28 °C with 200-rpm shaking[3].

-

Biotransformation: After 2 days of growth, dose the culture with 2-bromophenylacetic acid (substrate). Continue incubation until HPLC monitoring shows maximum conversion (monitor disappearance of the 10.48 min peak)[5].

-

Resin Capture: Filter the cells. Add Amberlite XAD-16 resin (approx. 35 g per gram of substrate) to the cell-free filtrate. Stir for 4 hours to allow hydrophobic adsorption of the products.

-

Elution: Filter the resin and wash with water. Elute the bound products by stirring the resin in Acetonitrile/Water (70:30) containing 1% Trifluoroacetic acid (TFA) for 1 hour at room temperature[5]. Note: TFA suppresses the ionization of the carboxylate and phenolate, ensuring the molecules partition efficiently into the organic phase.

-

Validation (In-Process Control): Analyze the eluate via HPLC. The successful generation of 2-bromo-5-hydroxyphenylacetic acid is confirmed by a new peak at RT = 5.82 min[5].

Protocol B: Chemoselective Carboxyl Reduction

Causality Focus: Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce a carboxylic acid. The addition of Boron trifluoride etherate (BF₃·OEt₂) generates diborane (B₂H₆) in situ. Diborane is a highly electrophilic reducing agent that rapidly coordinates to the electron-rich carbonyl oxygen, facilitating hydride transfer while leaving the aromatic bromide and phenol completely unreacted[3].

-

Preparation: Dissolve 2-(2-bromo-5-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Reagent Addition: Add NaBH₄ (2.5 eq) in one portion. Slowly add BF₃·OEt₂ (3.3 eq) dropwise over 15 minutes via a syringe. Caution: Vigorous hydrogen gas evolution will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench & Extraction: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases. Concentrate the mixture in vacuo, dilute with ethyl acetate, and wash with saturated NaHCO₃ and brine[4].

-

Validation (Self-Validating Check):

-

TLC: The starting acid will streak near the baseline (R_f ~0.1), while the product phenylethanol will appear as a tight, UV-active spot at a higher R_f (~0.4 in 1:1 Hexanes/EtOAc).

-

NMR: Confirm success via ¹H NMR by the disappearance of the carboxyl proton and the emergence of a new triplet integrating to 2H around δ 4.00 ppm, corresponding to the newly formed -CH₂OH group[4].

-

Workflow Visualization

The following DOT diagram illustrates the divergent synthetic utility of the building block, mapping the transition from raw material to advanced API scaffolds.

Divergent synthetic workflows utilizing 2-(2-Bromo-5-hydroxyphenyl)acetic acid.

References[2] P-hydroxyphenyl acetic acid | Sigma-Aldrich. Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1g0NBwJtunmh9naN0_cppmYGUOeCgDVW2yBK5EM2XRbJdJeAt4wPpJfhUJQYqLvdfbbBZ2xu9E-Gebp9I0WXmOKE9Y4dBhQ1quhginCprXzfVP30bq2t5CdAYEQ2n05xDUUAsLPEzmBwjJH8PBHvAQ924t99HYSrdb6H0lW1PqUvwdzBxu4B3Of8F-i1lm2vFLhgeYnuCDvkWcTC4ZGhGGYbJ7_vaXH8tj8YQvHNo6z_gMT6NjoYMqs0KpIz4HHEM2QcNH4vR5dGBU_ie2BYFVDnJOjwA0poeQPtWCb36u71now==[5] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqNek32ls_RA4FAW0ZushFxFUge_YfRlSPzlmoomolrIbLfgGcXn41uIR-7fbGOFJsnxEdycEzNHSNAjS0DDxtvgKauEO_35DdwMZJ3JYcxV474fE1cXe0JLB60xWOZ180CYkk9SrOeBY55OF_7fY1E0ude5IarFpe9wyvVxM54E0yow==[3] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENGz6RcHvcBFfN6UUfySErwOtwzRJBQ3WwM0wY39h_beqgMwcn4ltY-Zs-J-uylpc1AtvtFEeSh10s9uEadwY9CDpqnC8ZtSrYXlgY7y0-UsT-dd3f11C2UGy468XFL_mpoTaFFAAiea4-08RsXf7J4pO2oJiv_fJMMDT0HHLPGK1bsw==[4] Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans | Journal of Industrial Microbiology and Biotechnology. Oxford Academic. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0CO6DOACRgEg_12mfxraT_reJ5eQM_JKM7p0CPmvrhkSV0Y78UU21DH-eHcdnITLzKyiP7hM_9d5_MwyAHIt5_vMVrADFb9S-FATuq2mMVNz1rKKvkvjmEjpG41pISeTOSty7LGeZ2A051JKspZW78w==[1] Annie Pullockaran's research works | Bristol-Myers Squibb and other places. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJlkm1iHWPC56Tyv9UDn7E357O0XyUM7SAiHbA9K8fN5NEU80FcE-KGJSgHTL5GH6LPztNr3RZJ2xGIplIsqedSbFL_Y911wmZAFXeKcmzHErMwj_0h8KLFih0_yFGmskm4axWCyqnSaG6LHULvagrrped5URRYQ3d1n2FRqlP2eqQI6MtnktWkND

Sources

Application Note: HPLC Analysis of 2-(2-Bromo-5-hydroxyphenyl)acetic Acid

This comprehensive Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Bromo-5-hydroxyphenyl)acetic acid (BHPAA).

This guide is designed for analytical chemists and pharmaceutical researchers who require a robust, stability-indicating method for this specific intermediate, often critical in the synthesis of benzofuran-based therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction & Scope

2-(2-Bromo-5-hydroxyphenyl)acetic acid is a bifunctional aromatic intermediate characterized by a carboxylic acid moiety, a phenolic hydroxyl group, and a bromine substituent on the phenyl ring. Its unique substitution pattern makes it a versatile building block for fused heterocycles but also presents specific chromatographic challenges:

-

Acidity: The carboxylic acid (

) and phenolic hydroxyl ( -

Hydrophobicity: The bromine atom increases lipophilicity compared to parent phenylacetic acid, necessitating a stronger organic eluent.

-

Oxidation Potential: The electron-rich phenolic ring is susceptible to oxidation, requiring rapid analysis and proper sample handling.

Physicochemical Profile

| Property | Value (Predicted) | Chromatographic Implication |

| Molecular Formula | MW: 231.04 g/mol | |

| ~4.0 - 4.2 | Mobile phase pH must be | |

| ~9.5 - 10.0 | Retains proton at acidic pH; contributes to secondary interactions. | |

| LogP | ~1.8 - 2.1 | Moderate retention on C18; elutes after non-brominated analogs. |

| UV Max | ~210 nm, ~275 nm | Dual wavelength monitoring recommended. |

Method Development Strategy

The development of this protocol follows a Quality by Design (QbD) approach, prioritizing resolution (

Column Selection Logic

-

Primary Choice (C18): A high-purity, base-deactivated C18 column is selected to provide strong hydrophobic retention for the brominated ring while minimizing silanol interactions with the phenolic group.

-

Alternative (Phenyl-Hexyl): If positional isomers (e.g., 4-hydroxy vs. 5-hydroxy) are present, a Phenyl-Hexyl column offers orthogonal selectivity via

interactions.

Mobile Phase Design

-

Buffer (Component A): 0.1% Phosphoric Acid (

) or 0.1% Formic Acid in Water.-

Rationale: Maintaining pH ~2.0 ensures the carboxylic acid is fully protonated (neutral), maximizing retention and peak symmetry on C18. Phosphoric acid is preferred for UV transparency at low wavelengths (<220 nm).

-

-

Organic Modifier (Component B): Acetonitrile (ACN).

-

Rationale: ACN provides sharper peaks and lower backpressure than Methanol for brominated aromatics.

-

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting |

| Instrument | HPLC System with DAD (Agilent 1260/1290 or equivalent) |

| Column | Agilent ZORBAX Eclipse Plus C18, |

| Column Temp | |

| Flow Rate | |

| Injection Vol | |

| Detection | UV at 280 nm (Quantitation), 210 nm (Impurity profiling) |

| Run Time | 15 Minutes |

Mobile Phase Gradient

-

Solvent A: 0.1%

in Water (Milli-Q grade) -

Solvent B: Acetonitrile (HPLC Grade)

| Time (min) | % Solvent A | % Solvent B | Step Description |

| 0.0 | 90 | 10 | Equilibration / Loading |

| 8.0 | 40 | 60 | Linear Gradient (Elution of BHPAA) |

| 10.0 | 10 | 90 | Wash (Elution of highly lipophilic dimers) |

| 10.1 | 90 | 10 | Return to Initial Conditions |

| 15.0 | 90 | 10 | Re-equilibration |

Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of 2-(2-Bromo-5-hydroxyphenyl)acetic acid reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 5 mL of Methanol (ensure complete solubility).

-

Dilute to volume with Mobile Phase A.

-